2-Fluoro-6-methoxy-4-phenylpyridine
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Overview
Description
2-Fluoro-6-methoxy-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-6-methoxy-4-phenylpyridine, is treated with a fluorinating agent like potassium fluoride under appropriate conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxy-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
2-Fluoro-6-methoxy-4-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-methoxypyridine
- 2-Fluoro-6-methoxypyridine
- 2-Fluoro-4-phenylpyridine
Comparison: 2-Fluoro-6-methoxy-4-phenylpyridine is unique due to the presence of both methoxy and phenyl groups, which can enhance its biological activity and selectivity compared to other fluorinated pyridines. The combination of these substituents can lead to distinct chemical and physical properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H10FNO |
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Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-4-phenylpyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
BVGFICBOBVVVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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